molecular formula C19H20F3NO2 B2742086 N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide CAS No. 1797900-60-7

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2742086
CAS No.: 1797900-60-7
M. Wt: 351.369
InChI Key: VIIMMQUSZLJWFT-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group attached to the benzene ring and a methoxy-phenylbutyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-(trifluoromethyl)benzoic acid with 2-methoxy-2-phenylbutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine, which can further react to form other derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide: has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: It can be used in the synthesis of novel materials with unique properties such as high thermal stability or specific electronic characteristics.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to a therapeutic effect. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target site.

Comparison with Similar Compounds

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide: can be compared with other benzamide derivatives such as:

    N-(2-methoxy-2-phenylethyl)-3-(trifluoromethyl)benzamide: Similar structure but with a shorter alkyl chain.

    N-(2-methoxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide: Similar structure but with a different alkyl chain length.

    N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position on the benzene ring.

The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c1-3-18(25-2,15-9-5-4-6-10-15)13-23-17(24)14-8-7-11-16(12-14)19(20,21)22/h4-12H,3,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIMMQUSZLJWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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